3,4,5-Trihydroxycinnamic Aldehyde
Description
3,4,5-Trihydroxycinnamic Aldehyde (hypothetical IUPAC name: 3-(3,4,5-trihydroxyphenyl)-2-propenal) is a phenolic aldehyde derivative of cinnamic acid, characterized by a benzene ring with three hydroxyl groups (-OH) at positions 3, 4, and 5, and an aldehyde (-CHO) functional group attached via a propenal chain. Based on these analogs, 3,4,5-trihydroxycinnamic aldehyde is hypothesized to exhibit antioxidant and anti-inflammatory activities due to its phenolic hydroxyl groups and aldehyde functionality.
Properties
CAS No. |
951309-35-6 |
|---|---|
Molecular Formula |
C9H8O4 |
Molecular Weight |
180.159 |
IUPAC Name |
(E)-3-(3,4,5-trihydroxyphenyl)prop-2-enal |
InChI |
InChI=1S/C9H8O4/c10-3-1-2-6-4-7(11)9(13)8(12)5-6/h1-5,11-13H/b2-1+ |
InChI Key |
CKEGBXUKXJTCET-OWOJBTEDSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)O)C=CC=O |
Synonyms |
3-(3,4,5-Trihydroxyphenyl)-2-propenal; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trihydroxycinnamic Aldehyde can be achieved through various methods. One common approach involves the biocatalytic reaction of p-hydroxyphenylacetate hydroxylase with CMA as a substrate . Another method includes the α-oxidation of 3,4,5-trihydroxycinnamic acid to produce the aldehyde .
Industrial Production Methods
Industrial production of 3,4,5-Trihydroxycinnamic Aldehyde often involves green and sustainable biocatalytic processes. These methods utilize enzymes to catalyze the reaction, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trihydroxycinnamic Aldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenation reactions can be performed using halogens like chlorine or bromine under appropriate conditions.
Major Products Formed
The major products formed from these reactions include 3,4,5-trihydroxycinnamic acid, 3,4,5-trihydroxybenzyl alcohol, and various halogenated derivatives .
Scientific Research Applications
3,4,5-Trihydroxycinnamic Aldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound exhibits anti-inflammatory and antioxidant properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, including anti-cancer and anti-inflammatory effects
Industry: The compound is used in the production of pharmaceuticals, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of 3,4,5-Trihydroxycinnamic Aldehyde involves its interaction with various molecular targets and pathways. It inhibits the expression of matrix metalloproteinase 9 and reduces the inflammatory response by increasing SIRT1 expression . The compound also induces apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The table below compares key structural and functional features of 3,4,5-trihydroxycinnamic aldehyde with related compounds:
| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| 3,4,5-Trihydroxycinnamic Aldehyde | Not available | C₉H₈O₄ | 3× -OH, -CHO, propenal chain | Benzene ring with 3,4,5-OH; aldehyde |
| 3,4,5-Trihydroxycinnamic Acid | Not provided | C₉H₈O₅ | 3× -OH, -COOH, propenoic chain | Benzene ring with 3,4,5-OH; carboxylic acid |
| Caffeic Acid | 331-39-5 | C₉H₈O₄ | 2× -OH, -COOH, propenoic chain | Benzene ring with 3,4-OH; carboxylic acid |
| 3,4,5-Trihydroxybenzaldehyde (Gallic Aldehyde) | 13677-79-7 | C₇H₆O₄ | 3× -OH, -CHO | Benzene ring with 3,4,5-OH; aldehyde |
| α-Methyl Cinnamic Aldehyde | 101-39-3 | C₁₀H₁₀O | -CHO, -CH₃, propenal chain | Benzene ring with methyl substitution |
Key Observations :
- The aldehyde group in 3,4,5-trihydroxycinnamic aldehyde distinguishes it from carboxylic acid derivatives like caffeic acid and THC.
- Compared to gallic aldehyde (3,4,5-trihydroxybenzaldehyde), 3,4,5-trihydroxycinnamic aldehyde has an extended propenal chain, which may enhance conjugation and stabilize free radicals .
Anti-Inflammatory Activity
- 3,4,5-Trihydroxycinnamic Acid (THC) : Reduces NF-κB activation and suppresses pro-inflammatory cytokines (TNF-α, IL-1β) in microglial cells .
- Caffeic Acid : Demonstrates anti-inflammatory effects via COX-2 inhibition and antioxidant pathways .
- Hypothesized Activity of 3,4,5-Trihydroxycinnamic Aldehyde : The aldehyde group may modify bioavailability or target specificity compared to carboxylic acid analogs.
Antioxidant Capacity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
